

Theoretical properties of Hexyl 4-bromobenzoate

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Compound of Interest

Compound Name: Hexyl 4-bromobenzoate

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An In-depth Technical Guide on the Theoretical Properties of **Hexyl 4-bromobenzoate**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical properties of **Hexyl 4-bromobenzoate**. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted physicochemical properties, spectroscopic data, and potential biological activities based on the known characteristics of analogous compounds and established chemical principles. Detailed experimental protocols for its synthesis are also presented. The information herein is intended to serve as a foundational resource for research and development activities involving **Hexyl 4-bromobenzoate**.

Chemical Structure and Identifiers

Hexyl 4-bromobenzoate is an aromatic ester characterized by a hexyl group attached to the carboxylate of a 4-bromobenzoic acid core.

Table 1: Chemical Identifiers for **Hexyl 4-bromobenzoate**

Identifier	Value
IUPAC Name	hexyl 4-bromobenzoate
Molecular Formula	C ₁₃ H ₁₇ BrO ₂
Molecular Weight	285.18 g/mol
Canonical SMILES	<chem>CCCCCOC(=O)C1=CC=C(Br)C=C1</chem>
InChI Key	YHWGNQXYLDEAOF-UHFFFAOYSA-N
CAS Number	138547-96-3[1]

Theoretical Physicochemical Properties

The physicochemical properties of **Hexyl 4-bromobenzoate** have been estimated based on the properties of shorter-chain analogs like methyl 4-bromobenzoate and ethyl 4-bromobenzoate, and general trends observed with increasing alkyl chain length.

Table 2: Predicted Physicochemical Properties of **Hexyl 4-bromobenzoate**

Property	Predicted Value	Rationale / Comments
Melting Point	< 25 °C	Expected to be a liquid or low-melting solid at room temperature. The flexible hexyl chain disrupts crystal packing compared to methyl 4-bromobenzoate (m.p. 77-81 °C).
Boiling Point	> 250 °C (at atm. pressure)	Significantly higher than ethyl 4-bromobenzoate (b.p. 131 °C / 14 mmHg) due to increased molecular weight and van der Waals forces.[2]
Density	~1.2 - 1.3 g/mL	Likely slightly lower than ethyl 4-bromobenzoate (1.403 g/mL at 25 °C) as the longer alkyl chain decreases the overall density.[2]
Water Solubility	Very low	Expected to be poorly soluble in water due to the large hydrophobic hexyl group and aromatic ring.
LogP (Octanol-Water Partition Coefficient)	~5.0 - 5.5	The LogP is predicted to be significantly higher than that of 4-bromobenzoate (0.81260), indicating high lipophilicity.[1]

Theoretical Spectroscopic Data

The following tables outline the predicted spectroscopic signatures for **Hexyl 4-bromobenzoate**, which are crucial for its identification and structural elucidation. These predictions are based on data from similar structures.[3][4][5][6][7]

Table 3: Predicted ¹H NMR Spectral Data for **Hexyl 4-bromobenzoate** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.85	Doublet	2H	Aromatic protons ortho to the ester group
~ 7.55	Doublet	2H	Aromatic protons meta to the ester group
~ 4.30	Triplet	2H	-O-CH ₂ -(CH ₂) ₄ -CH ₃
~ 1.75	Quintet	2H	-O-CH ₂ -CH ₂ -(CH ₂) ₃ -CH ₃
~ 1.30 - 1.45	Multiplet	6H	-O-(CH ₂) ₂ -(CH ₂) ₃ -CH ₃
~ 0.90	Triplet	3H	-O-(CH ₂) ₅ -CH ₃

Table 4: Predicted ¹³C NMR Spectral Data for **Hexyl 4-bromobenzoate** (in CDCl₃)

Chemical Shift (δ , ppm)	Carbon Assignment
~ 166.0	Carbonyl carbon (C=O)
~ 131.8	Aromatic carbons ortho to the ester group
~ 131.2	Aromatic carbons meta to the ester group
~ 129.5	Aromatic carbon attached to the bromine atom
~ 128.0	Aromatic carbon attached to the ester group
~ 65.5	-O-CH ₂ -
~ 31.5	-O-CH ₂ -CH ₂ -
~ 28.6	-O-(CH ₂) ₂ -CH ₂ -
~ 25.6	-O-(CH ₂) ₃ -CH ₂ -
~ 22.5	-O-(CH ₂) ₄ -CH ₂ -
~ 14.0	Terminal methyl carbon (-CH ₃)

Table 5: Predicted IR Absorption Bands for **Hexyl 4-bromobenzoate**

Wavenumber (cm ⁻¹)	Vibration Type
~ 3080	Aromatic C-H stretch
~ 2960, 2870	Aliphatic C-H stretch
~ 1720	C=O (ester) stretch
~ 1590	Aromatic C=C stretch
~ 1270, 1100	C-O (ester) stretch
~ 1010	Aromatic C-H in-plane bend
~ 760	Aromatic C-H out-of-plane bend
~ 600 - 500	C-Br stretch

Table 6: Predicted Mass Spectrometry Fragmentation

m/z	Fragment
284/286	$[M]^+$ (Molecular ion peak, bromine isotope pattern)
183/185	$[\text{BrC}_6\text{H}_4\text{CO}]^+$ (Acylium ion, prominent peak)
155/157	$[\text{BrC}_6\text{H}_4]^+$
85	$[\text{C}_6\text{H}_{13}]^+$ (Hexyl cation)

Experimental Protocols: Synthesis

The most common and straightforward method for synthesizing **Hexyl 4-bromobenzoate** is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol, using a strong acid catalyst.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

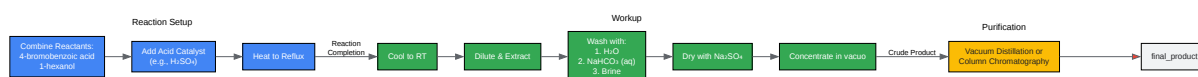
Fischer Esterification Protocol

Materials:

- 4-bromobenzoic acid
- 1-hexanol (excess)
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH)
- Toluene (optional, for azeotropic removal of water)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine 4-bromobenzoic acid (1.0 eq) and 1-hexanol (3-5 eq).
- If using, add toluene to the flask.
- Slowly add the acid catalyst (e.g., a few drops of concentrated H_2SO_4 or 0.1 eq of p-TsOH).
- Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or by observing the collection of water in the Dean-Stark trap.
- After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
- Wash the organic layer successively with water, saturated NaHCO_3 solution (to remove unreacted acid), and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography to yield pure **Hexyl 4-bromobenzoate**.



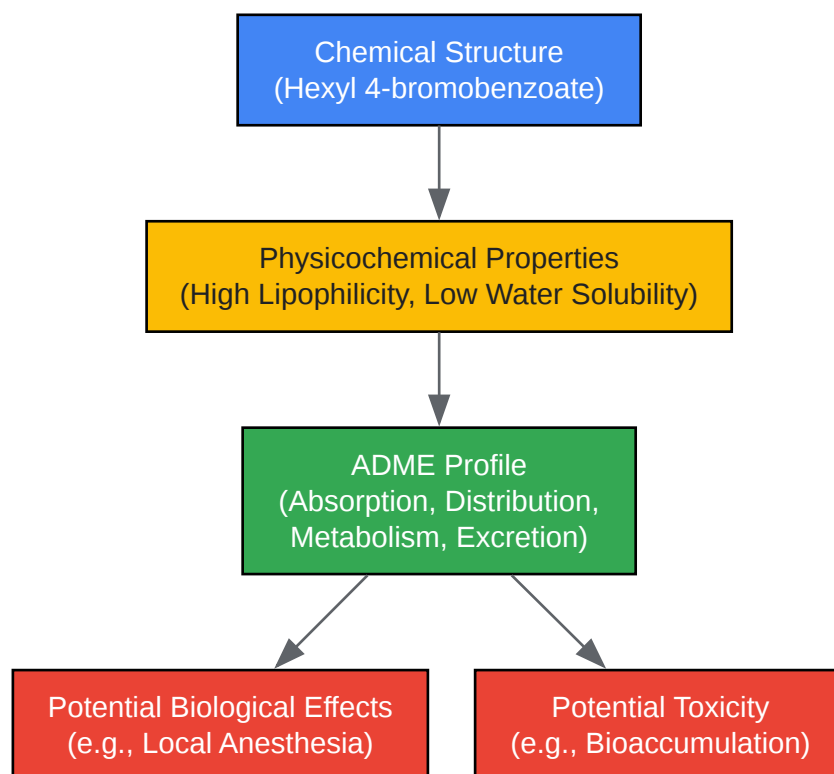
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*Synthesis workflow for **Hexyl 4-bromobenzoate** via Fischer esterification.*

Potential Biological Activity and Toxicological Profile

No direct biological or toxicological studies on **Hexyl 4-bromobenzoate** have been identified. However, a theoretical profile can be inferred from its structural components and related compounds.

- **Local Anesthetic Potential:** Benzoate esters are a known class of local anesthetics. It is plausible that **Hexyl 4-bromobenzoate** could exhibit some activity by blocking voltage-gated sodium channels in nerve membranes, though this is purely speculative.^[12]
- **Toxicity:** Aromatic esters generally exhibit low acute toxicity.^{[13][14]} However, the presence of bromine may increase its lipophilicity and potential for bioaccumulation. The biological responses to esters can be greatest for those with C4 to C6 alcohol chains.^[13] Further toxicological assessment would be required to determine its safety profile.



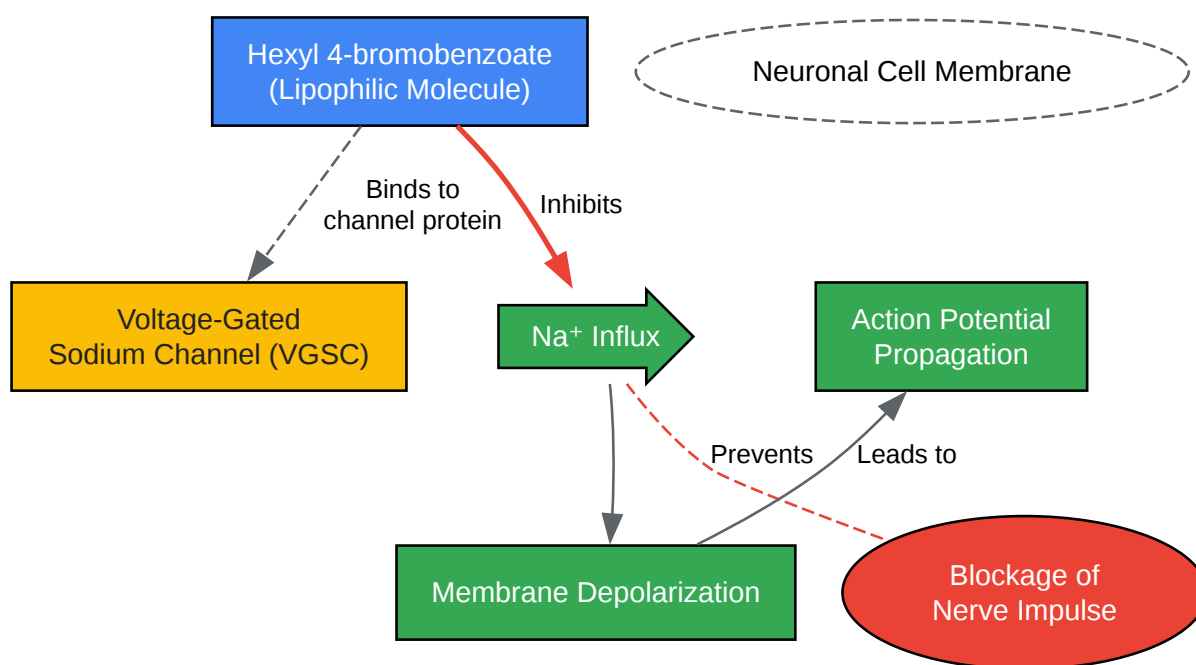
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Conceptual relationship between structure and potential biological outcomes.

Hypothetical Signaling Pathway Interaction

While no specific signaling pathways have been elucidated for **Hexyl 4-bromobenzoate**, we can propose a hypothetical mechanism based on the known action of some benzoate local anesthetics. This model is for illustrative purposes only.

Local anesthetics typically function by reversibly blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to the channel, they prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.



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Hypothetical mechanism of action as a local anesthetic.

Conclusion

This technical guide has provided a theoretical yet comprehensive profile of **Hexyl 4-bromobenzoate**, including its predicted properties, spectroscopic data, a detailed synthesis protocol, and a discussion of its potential biological relevance. While direct experimental data remains scarce, the information compiled here serves as a valuable starting point for

researchers. Future experimental work is necessary to validate these theoretical predictions and to fully characterize the properties and potential applications of this compound.

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